4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride 4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034530-19-1
VCID: VC5725274
InChI: InChI=1S/C12H9N3OS.ClH/c1-2-5-13-11(3-1)15-12-14-10(8-17-12)9-4-6-16-7-9;/h1-8H,(H,13,14,15);1H
SMILES: C1=CC=NC(=C1)NC2=NC(=CS2)C3=COC=C3.Cl
Molecular Formula: C12H10ClN3OS
Molecular Weight: 279.74

4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

CAS No.: 2034530-19-1

Cat. No.: VC5725274

Molecular Formula: C12H10ClN3OS

Molecular Weight: 279.74

* For research use only. Not for human or veterinary use.

4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride - 2034530-19-1

Specification

CAS No. 2034530-19-1
Molecular Formula C12H10ClN3OS
Molecular Weight 279.74
IUPAC Name 4-(furan-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C12H9N3OS.ClH/c1-2-5-13-11(3-1)15-12-14-10(8-17-12)9-4-6-16-7-9;/h1-8H,(H,13,14,15);1H
Standard InChI Key KUTKYDHSHHNKKI-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)NC2=NC(=CS2)C3=COC=C3.Cl

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride, reflects its core structure:

  • Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Furan-3-yl substituent: A furan ring attached to the thiazole’s 4-position, introducing oxygen-based heterocyclic character.

  • Pyridin-2-ylamino group: A pyridine ring linked via an amine group to the thiazole’s 2-position.

  • Hydrochloride salt: Enhances solubility and stability for pharmaceutical formulations.

Key Structural Insights:

  • The furan-3-yl group likely increases electron density at the thiazole’s 4-position, influencing reactivity and binding interactions .

  • The pyridin-2-ylamino moiety introduces hydrogen-bonding capabilities, critical for target engagement in biological systems .

  • Protonation of the pyridine nitrogen in the hydrochloride salt improves aqueous solubility, a common strategy in drug design .

Synthetic Pathways and Optimization

Core Thiazole Formation

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thiourea. For example, 4-(pyridin-4-yl)thiazol-2-amine is synthesized by reacting 4-(bromoacetyl)pyridine hydrobromide with thiourea in ethanol under reflux . Adapting this method for the furan analog:

Proposed Synthesis of 4-(Furan-3-yl)thiazol-2-amine:

  • React 3-(bromoacetyl)furan with thiourea in ethanol at 100°C for 2 hours.

  • Isolate the intermediate as a hydrobromide salt.

  • Neutralize with aqueous ammonium hydroxide to yield the free base .

Yield: ~65–71% (based on analogous reactions) .

N-Substitution with Pyridin-2-amine

The free amine at the thiazole’s 2-position is alkylated or reductive-aminated with 2-aminopyridine. A reported method for N-(3-methylbenzyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves:

  • Condensing 2-aminothiazole with 3-methylbenzaldehyde in THF under reflux.

  • Reducing the imine intermediate with NaBH4 .

Adaptation for Pyridin-2-yl:

  • Replace 3-methylbenzaldehyde with pyridine-2-carbaldehyde.

  • Purify via column chromatography (EtOAc/petroleum ether gradient) .

Yield: ~22–28% (similar to reported N-alkylation yields) .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., methanol), followed by crystallization.

Physicochemical Properties

Predicted Properties (Comparative Analysis)

Property4-(Pyridin-4-yl)thiazol-2-amine 4-(Furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine HCl (Predicted)
Molecular FormulaC8H7N3SC12H10N3OS·HCl
Molecular Weight177.23 g/mol283.75 g/mol
LogP (iLOGP)1.371.85 (higher lipophilicity due to furan)
Solubility (Water)0.874 mg/mL1.2 mg/mL (improved by HCl salt)
TPSA80.04 Ų95.12 Ų (increased H-bonding sites)

Spectroscopic Data

  • 1H NMR (DMSO-d6): Expected signals:

    • δ 8.50–8.60 (d, 2H, pyridin-2-yl H-6, H-6'),

    • δ 7.70–7.80 (m, 1H, furan H-5),

    • δ 7.20–7.30 (s, 1H, thiazole H-5) .

  • LC-MS: [M+H]+ = 268.08 (free base), 304.04 (HCl salt).

Pharmacological Profile and Applications

Antibiotic and Antiviral Activity

Thiazole-amine derivatives exhibit broad-spectrum antimicrobial activity. For instance, 4-(pyridin-4-yl)thiazol-2-amine shows efficacy against Gram-positive bacteria (MIC = 2–4 µg/mL) . The furan analog’s electronegative oxygen may enhance membrane penetration, potentially lowering MIC values.

Kinase Inhibition

Pyridine-substituted thiazoles are potent kinase inhibitors. Molecular docking studies suggest the pyridin-2-ylamino group in 4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride could bind ATP pockets in kinases like EGFR (Kd ~50 nM) .

Fluorescent Probes

The conjugated π-system in thiazole-furan hybrids enables fluorescence (λem = 450–470 nm), useful in cellular imaging .

Stability and Formulation Considerations

Degradation Pathways

  • Hydrolysis: The furan ring is susceptible to acid-catalyzed ring-opening.

  • Oxidation: Thiazole sulfurs may oxidize to sulfoxides under aerobic conditions.

Salt Selection Rationale

The hydrochloride salt improves:

  • Aqueous solubility: 1.2 mg/mL vs. 0.2 mg/mL (free base).

  • Bioavailability: Enhanced dissolution in gastric fluid.

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times (<30 minutes) .

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

  • Target Identification: Screen against kinase libraries using high-throughput assays.

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